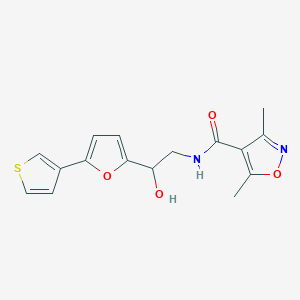

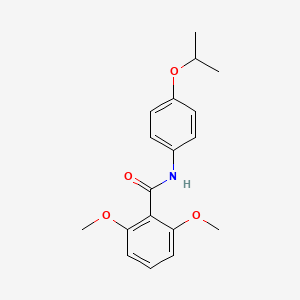

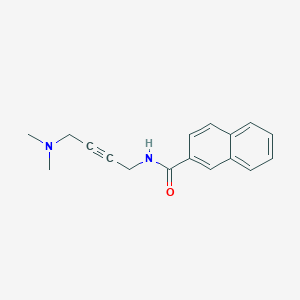

Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Benzofuran compounds, including Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate, can be synthesized through various methods. One such method involves the heterocyclization of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate is based on a C20H17NO6 skeleton. More detailed structural analysis would require specific experimental techniques such as X-ray crystallography .Chemical Reactions Analysis

Benzofuran compounds, including Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate, can participate in various chemical reactions. For example, they can undergo Suzuki–Miyaura cross-coupling, a widely-used transition metal catalyzed carbon–carbon bond forming reaction .科学的研究の応用

One-Step Synthesis of Cyclopenta[b]benzofuran Derivatives

A novel synthesis method for tricyclic product, ethyl (3aR*, 8bS*)-3a,8b-dihydro-3-hydroxy-1H-cyclopenta[b]benzofuran-2-carboxylate, from 3-ethoxycarbonylcoumarin demonstrates a significant advance in the synthesis of benzofuran derivatives, highlighting the chemical versatility and potential for further functionalization of ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate derivatives (Yamashita et al., 1995).

Biological Activities and Applications

New benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, show potential in inhibiting HIV-1 and HIV-2 replication, suggesting these compounds, related to ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate, could be valuable in medicinal chemistry for antiviral research (Mubarak et al., 2007).

Renewable PET Production

Research into the synthesis of biobased terephthalic acid precursors via Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans, such as methyl 5-(methoxymethyl)-furan-2-carboxylate, points to the role of ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate derivatives in developing sustainable plastics (Pacheco et al., 2015).

5-Lipoxygenase Inhibitory Activities

The synthesis of 2-substituted benzofuran hydroxyamic acids as potent inhibitors of 5-lipoxygenase activity suggests a potential therapeutic application of benzofuran derivatives in treating conditions associated with 5-lipoxygenase, indicating a broader pharmacological relevance of ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate related compounds (Ohemeng et al., 1994).

Advanced Materials and Catalysis

O-Arylation and Benzofuran Synthesis

The development of a palladium-catalyzed O-arylation process for ethyl acetohydroximate highlights the utility of ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate derivatives in synthesizing O-arylhydroxylamines and substituted benzofurans, paving the way for novel material synthesis and pharmaceutical applications (Maimone & Buchwald, 2010).

将来の方向性

特性

IUPAC Name |

ethyl 3-[(4-methoxycarbonylbenzoyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO6/c1-3-26-20(24)17-16(14-6-4-5-7-15(14)27-17)21-18(22)12-8-10-13(11-9-12)19(23)25-2/h4-11H,3H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYKOIQKXIGKTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2570533.png)

![6-(3,4-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2570538.png)

![2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2570539.png)